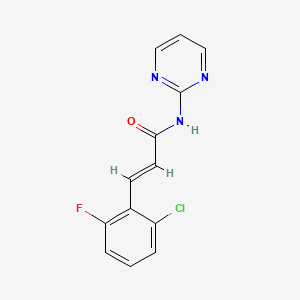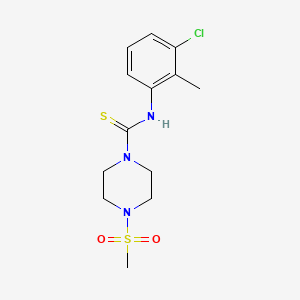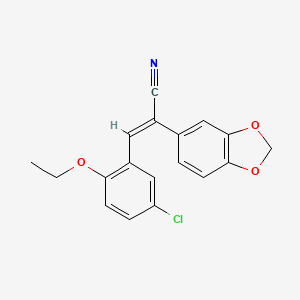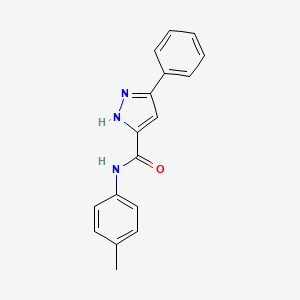
N-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPPC is a pyrazole derivative and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of MPCC is not yet fully understood. However, it has been suggested that MPCC exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
MPCC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MPCC has also been found to reduce the levels of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, MPCC has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPCC in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. Additionally, MPCC has been found to possess a high degree of selectivity towards cyclooxygenase enzymes, which makes it a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using MPCC in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MPCC. One area of research is the development of new drugs based on the structure of MPCC. Another area of research is the investigation of the potential use of MPCC as a neuroprotective agent. Additionally, more studies are needed to elucidate the exact mechanism of action of MPCC and to determine its potential applications in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, MPCC is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPCC possesses anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use as a neuroprotective agent and for its ability to inhibit the growth of cancer cells. The synthesis of MPCC is a multistep process that requires careful attention to the reaction conditions to obtain a high yield of the desired product. While MPCC has several advantages for lab experiments, such as its low toxicity and high selectivity towards cyclooxygenase enzymes, it also has some limitations, such as its low solubility in water. There are several future directions for the study of MPCC, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis method of MPCC involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of acetic acid and sulfuric acid. The resulting compound is then reacted with phenylhydrazine to yield MPCC. The synthesis of MPCC is a multistep process that requires careful attention to the reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
MPCC has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases. MPCC has also been studied for its potential use as a neuroprotective agent and for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-14(10-8-12)18-17(21)16-11-15(19-20-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFOJHVAFZBEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

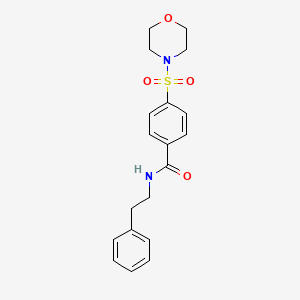
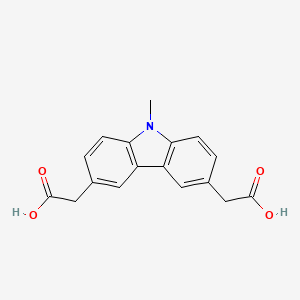
![dimethyl [(4-nitrophenyl)thio]dithioimidocarbonate](/img/structure/B5846436.png)
![4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5846439.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)

![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![1-(3-nitrobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5846470.png)

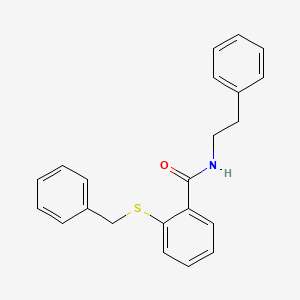
![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)
